molecular formula C8H13NOS B13994486 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole CAS No. 63892-74-0

2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole

Cat. No.: B13994486
CAS No.: 63892-74-0
M. Wt: 171.26 g/mol
InChI Key: QWTQJJYBCFGVFP-UHFFFAOYSA-N
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Description

OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]-: is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . For the specific synthesis of OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]-, the starting materials would include appropriately substituted ketones and amines, followed by cyclization under acidic or basic conditions.

Industrial Production Methods: Industrial production of oxazole derivatives often involves large-scale cyclization reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the products are purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological molecules. The methylthioethyl group can also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: The presence of the methylthioethyl group in OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- makes it unique compared to other oxazole derivatives

Properties

CAS No.

63892-74-0

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2,5-dimethyl-4-(2-methylsulfanylethyl)-1,3-oxazole

InChI

InChI=1S/C8H13NOS/c1-6-8(4-5-11-3)9-7(2)10-6/h4-5H2,1-3H3

InChI Key

QWTQJJYBCFGVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)CCSC

Origin of Product

United States

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